5-Iodo-2-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of methoxyphenol derivatives is well-documented in the provided literature. For instance, a practical synthesis approach for 2-amino-5-methoxylpropiophenone is described, which starts with 3-chloropropiophenone and achieves a 45% overall yield through a five-step process . This indicates that methoxyphenol derivatives can be synthesized from halogenated precursors with relatively good yields. Additionally, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, suggesting that imine formation is a viable strategy for modifying the methoxyphenol core .
Molecular Structure Analysis
The molecular structure of methoxyphenol derivatives has been extensively studied using various techniques, including X-ray diffraction and quantum chemical computational methods. For example, the structure of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol was determined and characterized, showing that the compound crystallizes in the monoclinic space group . Similarly, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized, revealing the coexistence of enol–imine and keto–amine tautomeric forms . These studies suggest that methoxyphenol derivatives can exhibit complex tautomeric behavior and crystalline structures.
Chemical Reactions Analysis
The chemical reactivity of methoxyphenol derivatives is highlighted in the papers, particularly in the context of oxidative transformations. Iodane-mediated and electrochemical oxidative transformations have been applied to 2-methoxyphenols, leading to the formation of orthoquinonoid cyclohexadienone synthons . Additionally, hypervalent iodine-mediated oxygenative phenol dearomatization reactions have been used to transform phenols, indicating that methoxyphenols can undergo significant structural changes under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol derivatives are inferred from their synthesis and structural characterization. For instance, the compound (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol features a stable crystal structure with intramolecular hydrogen bonding and (\pi)-(\pi) packing, which could influence its physical properties . The synthesis and crystal structure of (E)-5-methoxy-2-((4-methoxyphenylimino)methyl)phenol also suggest the presence of extensive hydrogen bonding and (\pi)-ring interactions, which are important for crystal stabilization . These interactions are likely to affect the melting points, solubility, and other physical properties of methoxyphenol derivatives.
Scientific Research Applications
Application in Organic Synthesis
5-Iodo-2-methoxyphenol plays a significant role in organic synthesis. For example, it's used in hypervalent iodine-mediated oxygenative phenol dearomatization reactions. These reactions are crucial for natural product synthesis, offering a chemoselective method to convert homovanillyl alcohol into hydroxytyrosol and bergenin into norbergenin (Pouységu et al., 2010).
Role in Metabolism Studies
5-Iodo-2-methoxyphenol has been instrumental in metabolism research. For example, its oxidative metabolism by liver microsomes has been studied, yielding various metabolites and shedding light on the metabolic pathways of iodinated compounds (Rizk & Hanzlik, 1995).
In Hydrogen Bond Studies
This compound is also used in the study of hydrogen bonds, particularly in methoxyphenols, which are structural fragments of antioxidants and biologically active molecules. These studies involve examining the thermochemical properties and intermolecular hydrogen bond strengths (Varfolomeev et al., 2010).
Atmospheric Chemistry
In atmospheric chemistry, 5-Iodo-2-methoxyphenol's derivatives, particularly methoxyphenols, are studied for their reactions with NO₃ radicals. This research helps understand the chemical degradation of wood smoke components in the atmosphere (Liu et al., 2012).
Biomass and Pyrolysis Research
Methoxyphenols, like 5-Iodo-2-methoxyphenol, are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. Such studies are crucial for understanding biomass pyrolysis (Vane & Abbott, 1999).
Enzyme and Protein Studies
In biochemical research, 5-Iodo-2-methoxyphenol and its derivatives are used to study enzyme interactions and protein reagents' sensitivity to changes in the molecular environment (Horton, Kelly, & Koshland, 1965).
Safety And Hazards
5-Iodo-2-methoxyphenol is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
5-iodo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBOIRXGIWNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431493 | |
Record name | Phenol, 5-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxyphenol | |
CAS RN |
160257-85-2 | |
Record name | Phenol, 5-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160257-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.